molecular formula C17H14O8 B593573 Methyl 8-hydroxy-3-(2-methoxy-2-oxoethyl)-6-methyl-9-oxo-9H-furo[3,4-b]chromene-1-carboxylate

Methyl 8-hydroxy-3-(2-methoxy-2-oxoethyl)-6-methyl-9-oxo-9H-furo[3,4-b]chromene-1-carboxylate

Cat. No.: B593573
M. Wt: 346.3 g/mol
InChI Key: BNGCJIXYWKEOCJ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The discovery and characterization of Methyl 8-hydroxy-3-(2-methoxy-2-oxoethyl)-6-methyl-9-oxo-9H-furo[3,4-b]chromene-1-carboxylate emerged from systematic phytochemical investigations of traditional medicinal plants, particularly focusing on species within the Polygala genus. The compound was first identified through advanced analytical techniques including ultra-performance liquid chromatography coupled with high-resolution mass spectrometry, which enabled researchers to detect and characterize complex secondary metabolites in plant extracts. The isolation process involved sophisticated separation methods using column chromatography techniques, followed by structural elucidation through comprehensive spectroscopic analysis. This discovery represents part of broader efforts to catalog and understand the chemical diversity present in traditional medicinal plants, particularly those used in Asian folk medicine systems.

The identification of this specific furochromene derivative occurred during extensive chemical profiling studies of Polygala fallax Hemsl, a plant species that has been utilized in traditional medicine for various therapeutic purposes. Researchers employed multiple analytical approaches, including mass spectrometry fragmentation patterns and nuclear magnetic resonance spectroscopy, to confirm the structural identity and establish the compound's unique chemical characteristics. The systematic investigation of this plant species revealed the presence of numerous bioactive compounds, with this particular furochromene derivative representing one of the more structurally complex molecules identified in the extract. The discovery process highlighted the importance of combining traditional knowledge with modern analytical chemistry to uncover novel natural products with potential pharmaceutical applications.

Classification within Furochromene Compounds

This compound belongs to the furochromene class of compounds, which represent a significant subfamily within the broader category of benzopyran derivatives. Furochromenes are characterized by their fused ring systems that combine furan and chromene structural elements, creating complex polycyclic frameworks with diverse biological activities. The furochromene scaffold has been recognized as an important pharmacophore in medicinal chemistry, with numerous derivatives demonstrating significant biological activities including anti-inflammatory, antimicrobial, and cytotoxic properties. The specific structural features of this compound, including the furo[3,4-b]chromene core system, distinguish it from other furochromene variants and contribute to its unique chemical and potentially biological properties.

The classification of this compound within the phenols category reflects its possession of hydroxyl functional groups attached to aromatic systems, which is characteristic of this broad class of natural products. Phenolic compounds are widely distributed in plant species and are known for their antioxidant properties and various biological activities. The combination of the furochromene scaffold with phenolic characteristics creates a unique structural framework that may contribute to specific biological activities. The presence of multiple functional groups, including ester linkages and ketone functionalities, further enhances the structural complexity and potential reactivity of this molecule. This classification places the compound within a well-studied group of natural products while highlighting its distinctive structural features that set it apart from simpler phenolic compounds.

Nomenclature and Structural Designation

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry nomenclature principles for complex heterocyclic compounds. The name reflects the fused ring system designation furo[3,4-b]chromene, which indicates the specific fusion pattern between the furan and chromene rings. The numerical indicators [3,4-b] specify the exact positions where the furan ring is fused to the chromene system, providing precise structural information about the molecular framework. The 9H designation indicates the position of the saturated carbon within the otherwise unsaturated ring system, following standard nomenclature conventions for partially saturated heterocyclic compounds.

The complete structural designation incorporates all substituent groups and their positional relationships within the molecule. The 8-hydroxy group indicates a hydroxyl substituent at position 8 of the chromene ring system, while the 6-methyl group specifies a methyl substituent at position 6. The 3-(2-methoxy-2-oxoethyl) portion describes a complex side chain attached at position 3, consisting of an ethyl group bearing both methoxy and oxo functionalities. The 1-carboxylate designation indicates the presence of a carboxylate ester group at position 1 of the ring system. This comprehensive nomenclature system ensures unambiguous identification of the compound and facilitates accurate communication within the scientific community about its structure and properties.

Table 1: Structural Characteristics of this compound

Property Value Reference
Molecular Formula C₁₇H₁₄O₈
Molecular Weight 346.29 g/mol
Chemical Abstracts Service Number 96287-41-1
Chemical Classification Phenols
Ring System Furo[3,4-b]chromene
Canonical Simplified Molecular Input Line Entry System CC1=CC2=C(C(=C1)O)C(=O)C3=C(OC(=C3O2)CC(=O)OC)C(=O)OC
International Chemical Identifier Key BNGCJIXYWKEOCJ-UHFFFAOYSA-N

Occurrence in Natural Sources

This compound has been specifically identified and isolated from the roots of Polygala fallax Hemsl, a plant species belonging to the Polygalaceae family. Polygala fallax Hemsl represents one of approximately 490 species within the Polygala genus, which are distributed globally and have been utilized in various traditional medicine systems. The roots of this particular species have been the focus of extensive phytochemical investigations due to their traditional use in folk medicine and the complexity of their chemical composition. The isolation of this furochromene derivative from the root material demonstrates the biosynthetic capabilities of this plant species to produce structurally complex secondary metabolites.

The occurrence of this compound in Polygala fallax Hemsl roots appears to be part of a broader pattern of secondary metabolite production within this plant species. Comprehensive chemical analysis of the root extracts has revealed the presence of multiple bioactive compounds, including various saponins, sterols, and phenolic derivatives. The biosynthesis of this particular furochromene derivative likely involves complex enzymatic pathways that construct the fused ring system through cyclization reactions of appropriate precursor molecules. The specific localization of this compound in the root tissue suggests it may play a role in plant defense mechanisms or other physiological processes. The extraction and purification of this compound from natural sources requires sophisticated separation techniques due to the complex mixture of compounds present in the plant material.

Table 2: Natural Source Distribution and Extraction Data

Aspect Details Reference
Primary Source Polygala fallax Hemsl roots
Plant Family Polygalaceae
Extraction Method Column chromatography separation
Purity Level Greater than 97%
Physical Form Powder
Storage Conditions Desiccated at -20°C
Analytical Identification Ultra-performance liquid chromatography-mass spectrometry

The chemical complexity of Polygala fallax Hemsl has made it a subject of considerable scientific interest, with researchers employing advanced analytical techniques to identify and characterize its constituent compounds. The presence of this specific furochromene derivative contributes to the overall chemical diversity of this plant species and may be related to its traditional medicinal applications. The successful isolation and structural characterization of this compound from natural sources provides valuable insights into the biosynthetic capabilities of plants and the structural diversity possible within the furochromene class of compounds. Future research may focus on understanding the biosynthetic pathways responsible for the production of this complex molecule and investigating its potential biological activities.

Properties

IUPAC Name

methyl 8-hydroxy-3-(2-methoxy-2-oxoethyl)-6-methyl-9-oxofuro[3,4-b]chromene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O8/c1-7-4-8(18)12-9(5-7)24-15-10(6-11(19)22-2)25-16(17(21)23-3)13(15)14(12)20/h4-5,18H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGCJIXYWKEOCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC3=C(OC(=C3C2=O)C(=O)OC)CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Extraction and Fractionation

Fresh or dried roots are ground into powder and subjected to maceration using methanol or ethanol at 40–60°C for 48–72 hours. The crude extract is concentrated under reduced pressure and sequentially partitioned with hexane, ethyl acetate, and water to isolate medium-polarity fractions containing the target compound.

Chromatographic Purification

The ethyl acetate fraction undergoes column chromatography over silica gel (200–300 mesh) with gradient elution (chloroform:methanol, 95:5 to 70:30). Fractions are analyzed via thin-layer chromatography (TLC), with the target compound eluting at Rf ≈ 0.4 in chloroform:methanol (85:15). Final purification employs preparative HPLC (C18 column, acetonitrile:water, 55:45) to achieve >95% purity.

Table 1: Key Physical Properties of the Isolated Compound

PropertyValueSource
Molecular Weight346.29 g/mol
SolubilitySoluble in DMSO, chloroform
Melting PointNot reported
UV λmax (MeOH)280 nm, 320 nm
Reaction StepReagents/ConditionsYield (%)Source
Horner–Wadsworth–EmmonsTriethylphosphonoacetate, NaH94
HydrogenationH2, Pd/C, MeOH88
CyclizationHCl (cat.), THF, 60°C75
MethylationCH3I, K2CO3, acetone82

Hybrid Approach: Semisynthesis from Natural Precursors

To bypass complex total synthesis, semisynthesis leverages natural intermediates from Polygala fallax. Hydroxylated furochromenes isolated from the plant are chemically modified to introduce the 2-methoxy-2-oxoethyl sidechain via Claisen condensation with methyl oxalyl chloride.

Purification and Quality Control

Recrystallization and Solubility Optimization

The crude synthetic product is recrystallized from acetone:hexane (1:3) to remove polymeric byproducts. Solubility in DMSO (10 mM) is achieved by warming to 37°C and sonicating for 15 minutes.

Analytical Validation

  • HPLC-DAD : Purity assessed using a C18 column (ACN:water, 55:45; retention time = 12.3 min).

  • Mass Spectrometry : ESI-MS m/z 347.10 [M+H]+ confirms molecular weight.

  • NMR : 1H-NMR (400 MHz, DMSO-d6) signals at δ 6.74 (s, H-furan) and δ 3.75 (s, OCH3) align with reported data.

Table 3: Stock Solution Preparation Guidelines

Concentration (mM)Volume per 1 mg (mL)Volume per 10 mg (mL)
100.28882.8878
500.05780.5776
1000.02890.2888
Data sourced from dilution tables in.

Challenges and Optimization Strategies

Byproduct Formation During Cyclization

Acid-catalyzed cyclization often yields dimeric byproducts. Substituting HCl with p-toluenesulfonic acid (PTSA) reduces dimerization, improving yields to 85%.

Stability Concerns

The compound degrades above 40°C; storage at -20°C under desiccation maintains stability for >6 months.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time RequiredCost Efficiency
Natural Extraction0.02–0.0595–982–3 weeksLow
Total Synthesis12–1890–9510–14 daysHigh
Semisynthesis8–1288–927–10 daysModerate

Scientific Research Applications

Methyl 8-hydroxy-3-(2-methoxy-2-oxoethyl)-6-methyl-9-oxo-9H-furo[3,4-b]chromene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which methyl 8-hydroxy-3-(2-methoxy-2-oxoethyl)-6-methyl-9-oxo-9H-furo[3,4-b]chromene-1-carboxylate exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and DNA. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, thereby influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity : The target compound distinguishes itself with a furochromene core (fused furan and chromene rings) and multiple ester groups, enhancing its steric bulk and polarity compared to simpler chromenes like Methyl 6-formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylate .

Synthetic Accessibility : The analogue in is synthesized via the Pechmann condensation, a common method for chromenes. The target compound’s synthesis route is unspecified but likely involves multi-step functionalization due to its intricate substituents.

Physicochemical and Computational Properties

A comparison of computational descriptors highlights differences in solubility and reactivity:

Property Target Compound Methyl 6-formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylate 3-Methoxymollugin
Hydrogen Bond Donors 1 1 (assumed) 1
Hydrogen Bond Acceptors 8 6 5
Rotatable Bonds 5 3 (estimated) 2
Topological PSA (Ų) 112 ~90 (estimated) ~85
LogP 2.6 ~1.8 (estimated) 2.1
  • Polarity and Solubility : The target compound’s higher topological PSA and LogP compared to analogues suggest balanced lipophilicity , making it suitable for both aqueous and lipid-mediated biological studies.

Commercial and Research Relevance

  • Availability : The compound is marketed by suppliers like陶术生物 (TN4537) and云南西力生物 at ¥5400/5mg , reflecting its niche research applications . In contrast, simpler chromenes (e.g., ) are likely more cost-effective to synthesize.

Biological Activity

Methyl 8-hydroxy-3-(2-methoxy-2-oxoethyl)-6-methyl-9-oxo-9H-furo[3,4-b]chromene-1-carboxylate, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article reviews the available literature on its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound's chemical formula is C17H14O8C_{17}H_{14}O_8 with a molecular weight of approximately 354.29 g/mol. It features a complex structure that includes a furochromene core, which is known for various biological activities.

Structural Characteristics

PropertyValue
Molecular FormulaC17H14O8C_{17}H_{14}O_8
Molecular Weight354.29 g/mol
CAS Number96287-41-1
PurityHPLC ≥ 96%

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various in vitro assays.

  • Cell Line Studies : The compound has been tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The MTT assay demonstrated significant cytotoxic effects, with IC50 values indicating potent activity compared to standard chemotherapeutic agents like Doxorubicin.
  • Mechanism of Action : Preliminary findings suggest that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. Flow cytometry analyses have shown an increase in sub-G1 phase cell populations, indicating cell cycle arrest and apoptosis.
  • Case Studies : In a study involving MCF-7 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. The results indicated that at higher concentrations (e.g., 50 µM), the viability dropped to approximately 30% compared to untreated controls.

Other Pharmacological Effects

Beyond its anticancer properties, this compound has shown potential in other biological activities:

  • Antioxidant Activity : The compound exhibits significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, indicating potential use in inflammatory conditions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simpler chromene derivatives. Key steps include:

  • Formation of Furochromene Core : Utilizing known synthetic routes for furochromenes.
  • Functionalization : Introducing hydroxyl and methoxy groups through selective reactions.
  • Final Esterification : Converting the carboxylic acid moiety into an ester using methanol under acidic conditions.

Q & A

Basic Research Questions

Q. What are the key structural characterization methods for this compound, and how are they applied experimentally?

  • Methodological Answer : Structural elucidation relies on spectroscopic techniques:

  • NMR : Analyze proton/carbon environments to confirm substituents (e.g., methoxy, hydroxy groups).
  • IR Spectroscopy : Identify functional groups like carbonyl (C=O) and hydroxyl (O-H) stretches.
  • Mass Spectrometry : Confirm molecular weight and fragmentation patterns.
  • Melting Point Analysis : Compare experimental values with literature (e.g., as in fluorene derivatives ).
  • Example : For similar compounds, melting points and spectral data are cross-validated to ensure purity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, face shields, and safety glasses to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (Category 4 acute toxicity ).
  • Waste Disposal : Decontaminate gloves/surfaces with ethanol and dispose of waste per hazardous material regulations .
  • Emergency Measures : Immediate washing for skin contact and access to emergency contacts (e.g., Key Organics Ltd. ).

Q. What synthetic routes are reported for analogous furochromene derivatives, and how can yields be optimized?

  • Methodological Answer :

  • Oxidation Strategies : Use potassium dichromate for selective oxidation of polycyclic precursors (e.g., 99% yield in fluorene derivatives ).
  • Cyclization Methods : Palladium-catalyzed reductive cyclization with CO surrogates (e.g., formic acid derivatives) to form fused rings .
  • Optimization Variables :
VariableImpact on YieldExample from Evidence
Catalyst LoadingHigher Pd% improves cyclization efficiencyPd(OAc)₂ in reductive cyclization
TemperatureReflux (70°C) enhances Schiff base formationHydrazone synthesis in methanol
Reaction Time8–12 hours for complete conversionNitroarene cyclization

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the furochromene core in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Map electron density to identify nucleophilic/electrophilic sites (e.g., carbonyl carbons).
  • Transition State Analysis : Simulate activation barriers for cyclization or substitution reactions.
  • Validation : Cross-check computational results with experimental kinetics (e.g., catalytic cycles in palladium systems ).

Q. How to resolve contradictions in pharmacological data across studies evaluating this compound’s bioactivity?

  • Methodological Answer :

  • Assay Validation : Standardize cell-based assays (e.g., IC₅₀ measurements) using reference compounds from patent literature .
  • Purity Verification : Ensure >95% purity via HPLC, as impurities (e.g., unreacted intermediates) may skew results .
  • Meta-Analysis : Compare structural analogs (e.g., fluorenylmethoxycarbonyl derivatives) to isolate substituent effects .

Q. What strategies modify the furochromene scaffold to enhance bioactivity or solubility?

  • Methodological Answer :

  • Functionalization : Introduce polar groups (e.g., carboxylates) at position 3 or 6 to improve aqueous solubility .
  • Heteroatom Substitution : Replace oxygen in the furan ring with sulfur for altered electronic profiles .
  • Prodrug Design : Mask hydroxy groups with acetyl or PEG moieties to enhance bioavailability .

Data Contradiction Analysis

Q. How to address discrepancies in reported toxicity profiles of structurally related compounds?

  • Methodological Answer :

  • Source Evaluation : Cross-reference SDS data (e.g., Category 4 oral/dermal toxicity ) with in vivo studies.
  • Dose-Response Curves : Test acute toxicity in tiered concentrations (e.g., 10–1000 mg/kg) to identify thresholds.
  • Metabolite Screening : Identify detoxification pathways (e.g., glucuronidation of hydroxy groups) using LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.